1,2,5,10-Tetramethylindeno[2,1-a]indene
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Overview
Description
1,2,5,10-Tetramethylindeno[2,1-a]indene is a polycyclic aromatic hydrocarbon with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5,10-Tetramethylindeno[2,1-a]indene can be synthesized through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and cyclization reactions. The choice of synthetic route depends on the desired yield, purity, and scalability of the process.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions. Catalysts such as aluminum chloride (AlCl3) or zeolites may be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1,2,5,10-Tetramethylindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of alcohols and alkanes.
Substitution: Leads to the formation of halogenated derivatives.
Scientific Research Applications
1,2,5,10-Tetramethylindeno[2,1-a]indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Employed in the production of advanced materials, such as organic semiconductors and photoluminescent materials.
Mechanism of Action
The mechanism by which 1,2,5,10-Tetramethylindeno[2,1-a]indene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may bind to specific receptors or enzymes, leading to downstream effects such as inhibition of cell growth or modulation of signaling pathways.
Comparison with Similar Compounds
1,2,5,10-Tetramethylindeno[2,1-a]indene is compared with other similar compounds, such as:
Indeno[2,1-a]indene: A simpler analog with fewer methyl groups.
5,10-Dihydroindeno[2,1-a]indene: A hydrogenated version with different chemical properties.
2,2'-Dialkoxy-1,1'-binaphthyl: A structurally related compound with distinct photoluminescent properties.
These compounds differ in their chemical reactivity, biological activity, and industrial applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H18 |
---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,2,5,10-tetramethylindeno[2,1-a]indene |
InChI |
InChI=1S/C20H18/c1-11-9-10-17-18(12(11)2)14(4)20-16-8-6-5-7-15(16)13(3)19(17)20/h5-10H,1-4H3 |
InChI Key |
WCHIIWWYFVDLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3=C4C=CC=CC4=C(C3=C2C=C1)C)C)C |
Origin of Product |
United States |
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